Product packaging for Nipcomoct(Cat. No.:CAS No. 155509-52-7)

Nipcomoct

Cat. No.: B119731
CAS No.: 155509-52-7
M. Wt: 445.7 g/mol
InChI Key: NHXMCNVSIJECMD-NQRVDGKMSA-N
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Description

Nomenclature and Chemical Classification of Nipcomoct

This compound is the acronym for N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane. nih.gov Its Chemical Abstracts Service (CAS) number is 155509-53-8. nih.gov The compound is classified as a tropane (B1204802) derivative, characterized by the presence of the bicyclic tropane ring system. This core structure, 8-azabicyclo[3.2.1]octane, is a common feature in a class of natural products known as tropane alkaloids. This compound is also identified as a radioiodinated N-substituted 2β-carbomethoxy-3β-(4-chlorophenyl)tropane, indicating specific structural modifications and potential for radiolabeling.

Historical Context of Research on Tropane Derivatives

Research into tropane derivatives has a rich history, dating back to prehistoric times when plants containing these alkaloids were recognized for their diverse effects. The scientific isolation and structural elucidation of tropane alkaloids began in the early 19th century. Atropine, a prominent tropane alkaloid, was first isolated in 1832 by H. F. G. Mein, with its isolation publicly reported by P. L. Geiger and O. Hesse in 1833 from Atropa belladonna and Hyoscyamus niger. Similarly, cocaine was isolated in 1855 by Friedrich Gaedcke.

Significant milestones in the chemical understanding of tropane derivatives include Richard Willstätter's work in 1889, where he established the structures of tropane alkaloids and cocaine. His 1903 synthesis of tropine (B42219) was a groundbreaking achievement in organic chemistry. Later, Robert Robinson's one-pot synthesis of the tropane ring system in 1917 further advanced the field, and this method remains a valuable approach for synthesizing tropane and its derivatives.

The enduring interest in tropane derivatives stems from their significant biological activity, which involves modulating various biological targets, including monoamine transporters, muscarinic receptors, and N-methyl-D-aspartate (NMDA) receptors. This broad pharmacological profile has led to their substantial role in pharmacotherapy, with numerous natural and synthetic tropane-based compounds finding applications in addressing a wide range of medical conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClINO2 B119731 Nipcomoct CAS No. 155509-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-[(Z)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2-/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMCNVSIJECMD-NQRVDGKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C\I)C[C@@H]1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155509-52-7
Record name N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155509527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for N 3 Iodopropen 1 Yl 2 Carbomethoxy 3 4 Chlorophenyl Tropane

Retrosynthetic Analysis Approaches for the Tropane (B1204802) Core Structure

A common retrosynthetic approach for the 2,3-disubstituted tropane core begins with the key intermediate, tropinone (B130398). Tropinone itself is famously accessible through the Robinson tropinone synthesis, a one-pot reaction combining succinaldehyde, methylamine, and acetonedicarboxylic acid. This biomimetic approach efficiently constructs the bicyclic core. bris.ac.uk

From tropinone, the path to the 2,3-disubstituted pattern requires breaking the C2-C3 bond. A key precursor is anhydroecgonine (B8767336) methyl ester, which can be derived from cocaine or synthesized from tropinone. dea.gov This intermediate provides the necessary C-2 carbomethoxy group and a C2-C3 double bond, which serves as a handle for introducing the C-3 substituent. The retrosynthesis points to a strategy where the C-3 phenyl group is added via a conjugate addition reaction to an appropriate α,β-unsaturated ester derivative of the tropane ring system. researchgate.net

A more recent strategy for accessing the tropane core involves an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, which offers a versatile route to the 8-azabicyclo[3.2.1]octane skeleton. nih.gov Another innovative approach utilizes a photoredox-catalyzed radical [3+3]-annulation to construct the tropane skeleton. researchgate.net

Strategies for Introduction of the Iodopropenyl Moiety

The final step in the synthesis of Nipcomoct is the N-alkylation of the nortropane precursor (the tropane ring lacking the N-methyl group). The nortropane is typically obtained through N-demethylation of the corresponding N-methyl tropane. google.comresearchgate.net Several methods exist for N-demethylation, including classic reactions with cyanogen (B1215507) bromide or chloroformates, as well as greener, more modern electrochemical methods. google.comrsc.org

Once the secondary amine of the nortropane is available, the 3-iodopropenyl group can be introduced via standard nucleophilic substitution. The nortropane nitrogen acts as a nucleophile, attacking an appropriate electrophile such as 1,3-diiodopropene or 3-iodo-1-propenyl tosylate. Research on related N-substituted phenyltropanes has demonstrated the successful alkylation of the nortropane nitrogen with various alkenyl halides. nih.gov Specifically, the synthesis of N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane, a close analog, confirms the viability of this approach. nih.gov

Table 1: N-Alkylation Reaction Parameters for Phenyltropane Analogs

Alkylating Agent Base Solvent Temperature (°C) Yield (%)
(E)-1,3-Diiodopropene K2CO3 Acetonitrile Reflux Moderate
3-Bromopropyne K2CO3 Acetonitrile Reflux High
Crotyl Bromide NaHCO3 DMF 80 Good

This table presents typical conditions for N-alkylation of nortropane derivatives based on analogous syntheses.

Incorporation of the Carbomethoxy Group through Esterification Reactions

The 2-carbomethoxy group is a defining feature of this class of phenyltropanes and is often incorporated early in the synthetic sequence. If the synthesis starts from natural products like cocaine, the carbomethoxy group is already present. dea.gov In a fully synthetic route starting from tropinone, the carbomethoxy group can be introduced via several methods.

One common strategy involves the formation of anhydroecgonine methyl ester from tropinone. This process typically involves the Favorskii rearrangement or related pathways to form a tropane-2-carboxylic acid derivative, which is then esterified. Saponification of existing esters to the carboxylic acid followed by re-esterification is also a viable method to modify or introduce the carbomethoxy group. dea.gov The conversion of the carboxylic acid to the methyl ester is a standard esterification reaction, often achieved by treatment with methanol (B129727) under acidic conditions (e.g., using HCl or H2SO4) or by using reagents like diazomethane (B1218177) or methyl iodide.

Stereoselective Synthesis of Tropane Derivatives and Control of Chirality

The biological activity of phenyltropane analogs is highly dependent on their stereochemistry, particularly at the C-2 and C-3 positions. The desired isomer for potent dopamine (B1211576) transporter (DAT) affinity is typically the 2β, 3β configuration. dea.govresearchgate.net

Achieving this stereochemistry is a critical challenge. Starting from anhydroecgonine methyl ester, the addition of the 4-chlorophenyl group can be achieved using an organometallic reagent like a Grignard reagent or an organocuprate. The stereochemical outcome of this conjugate addition is influenced by steric hindrance, directing the incoming nucleophile to the desired face of the molecule. Subsequent reduction of the resulting enolate must also be controlled to set the 2β stereocenter. Stereoselective reduction of a ketone at the C-3 position can be achieved using bulky reducing agents to favor the formation of one diastereomer over the other. researchgate.net

If a mixture of stereoisomers (epimers) is formed, chromatographic separation is often required to isolate the desired 2β-carbomethoxy-3β-(4-chlorophenyl)tropane. dea.gov Epimerization at the C-2 position can sometimes be accomplished by treatment with a base like sodium methoxide, which can convert the undesired 2α-epimer to the more thermodynamically stable 2β-epimer. dea.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the N-alkylation step, optimization involves screening different bases (e.g., K2CO3, NaHCO3, Et3N), solvents (e.g., acetonitrile, DMF, THF), temperatures, and reaction times. researchgate.netripi.ir The choice of leaving group on the iodopropenyl moiety (e.g., iodide, bromide, tosylate) will also significantly impact reactivity and yield.

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize reaction conditions, such as temperature, solvent concentration, and time, to maximize the yield of key intermediates and the final product. ripi.irnih.govnih.gov For instance, in the conjugate addition step, factors like the specific organometallic reagent, temperature, and additives (like copper salts) can be optimized to improve both the yield and the diastereoselectivity of the reaction. Similarly, purification methods at each stage, whether crystallization or chromatography, must be refined to ensure high purity of the intermediates, which is critical for the success of subsequent steps.

Table 2: Compound Names Mentioned in Article

Trivial Name/Designation Chemical Name
This compound N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane
Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one
Anhydroecgonine methyl ester Methyl 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate
Nortropane 8-Azabicyclo[3.2.1]octane

Advanced Analytical Techniques for Characterization and Quantitation of N 3 Iodopropen 1 Yl 2 Carbomethoxy 3 4 Chlorophenyl Tropane

Chromatographic Separations for Purity Assessment and Isolation

Gas Chromatography (GC) Applications and Column Selection

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. For N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane (Nipcomoct), its suitability for GC analysis depends on its thermal stability at typical injector and oven temperatures, which can reach up to 350°C mdpi.compostnova.com. Tropane (B1204802) alkaloids, a class to which this compound belongs, can exhibit thermal instability, often necessitating derivatization (e.g., silylation, acetylation, or pentafluoropropylation) to form more stable derivatives for successful GC determination mdpi.com.

Column selection in GC is paramount for achieving optimal separation. Capillary columns are commonly used, with stationary phases chosen based on the analyte's polarity and chemical properties. For compounds like this compound, which contains aromatic, halogen, and ester functionalities within a tropane scaffold, common column phases such as phenyl methyl polysiloxane (e.g., DB-5MS, VF-5ht UltiMetal) or diphenyl dimethyl polysiloxane (e.g., UAC-17, MXT-65TG) could be considered restek.com. For instance, a DB-5MS capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness) has been utilized in GC-MS analyses for environmental contaminants, demonstrating its utility for a broad range of compounds dphen1.com. The use of analyte protectants is also a critical consideration, especially for low concentrations, as they help to achieve good peak shapes by minimizing interactions of target analytes with active sites in the GC inlet and column dphen1.com.

Advanced X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray Diffraction (XRD) techniques, particularly single-crystal X-ray diffraction, are indispensable for the definitive determination of the solid-state structure of crystalline compounds. While specific research findings on this compound's crystal structure via XRD were not directly found, this technique would provide precise information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This is crucial for understanding the compound's conformation, stereochemistry, and potential polymorphic forms, which can significantly impact its physical and chemical properties. Powder X-ray diffraction (PXRD) could also be used for identifying crystalline phases and assessing sample purity.

Electrochemical Methods for this compound Analysis

Electrochemical methods, such as those employing electrochemical detection (ECD) coupled with liquid chromatography, are sensitive techniques for analyzing electroactive compounds. For instance, reversed-phase ultra-high performance liquid chromatography (RP-UHPLC) with ECD has been successfully applied for the analysis of monoamines in biological fluids researchgate.net. Given that this compound is a tropane derivative, a class of compounds often interacting with neurotransmitter systems, it may possess electroactive properties that could be exploited for its detection and quantitation using electrochemical techniques. These methods offer high sensitivity and selectivity, making them suitable for trace analysis in complex matrices.

Thermal Analysis Techniques (DTA, DSC) and Particle Size Determination (DLS)

Thermal Analysis Techniques (DTA, DSC): Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal behavior of chemical compounds. These techniques measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting points, crystallization points, glass transition temperatures, and decomposition temperatures. For this compound, DTA and DSC would be used to assess its thermal stability, identify phase transitions, and determine its purity, all of which are vital for formulation development, storage conditions, and understanding its behavior under various temperature stresses. The thermal stability of tropane derivatives is a known factor influencing their analytical methods, particularly in GC mdpi.compostnova.com.

Particle Size Determination (DLS): Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension or solution. While no specific data for this compound was found, if this compound were to be formulated as nanoparticles, liposomes, or other colloidal systems, DLS would be essential for characterizing the size and polydispersity of these formulations. This technique is critical for applications where particle size influences solubility, bioavailability, or material interactions.

Surface Analysis Techniques (SEM, AFM) for Material Interactions

Surface Analysis Techniques (SEM, AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing surface topography and morphology at high resolution. SEM provides detailed images of the sample surface, revealing features like particle shape, size, and surface defects. AFM, on the other hand, offers three-dimensional topographic maps and can also be used to measure surface roughness, adhesion forces, and other mechanical properties at the nanoscale. For this compound, these techniques would be invaluable for studying its crystalline morphology, assessing the quality of its solid form, and investigating its interactions with other materials, such as excipients in a formulation or biological surfaces. For instance, SEM could be used to observe the surface of this compound crystals, while AFM could provide insights into its surface energy and interactions in a material science context.

Theoretical and Computational Chemistry Applied to N 3 Iodopropen 1 Yl 2 Carbomethoxy 3 4 Chlorophenyl Tropane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental for understanding the intrinsic electronic and structural properties of molecules. For N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane, QM studies can provide detailed information about its geometry, charge distribution, and potential reactive sites.

Density Functional Theory (DFT) is a widely utilized quantum mechanical approach due to its balance of accuracy and computational efficiency. Applied to N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane, DFT calculations can be employed to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of the compound, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding its shape and how it might fit into a binding pocket.

Calculate Electronic Properties: Predict properties such as frontier molecular orbitals (HOMO and LUMO energies), which offer insights into reactivity and electron transfer characteristics. Electrostatic potential maps can reveal regions of positive and negative charge, guiding predictions about intermolecular interactions.

Vibrational Frequencies: Compute infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation and to understand molecular vibrations.

Dipole Moments and Polarizability: Quantify the molecule's response to electric fields, influencing its solvation and interactions with polar environments.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide a more rigorous, first-principles approach to solving the electronic Schrödinger equation without empirical parameters. While more computationally demanding than DFT, they can offer highly accurate descriptions of:

Electronic Configuration: Detailed insights into the arrangement of electrons within the molecule, which underpins all its chemical and physical properties.

Energetics: Precise calculations of conformational energies, reaction energies, and activation barriers. This can be used to understand the relative stability of different conformers of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane and the energy changes associated with its chemical transformations. For instance, understanding the energy landscape of the propenyl group's E/Z isomerism, which is relevant to the compound's pharmacological properties, could be explored .

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane over time, particularly its conformational flexibility and interactions with a solvent or a biological target.

Conformational Sampling: MD simulations allow exploration of the various accessible conformations of the compound in different environments (e.g., aqueous solution, lipid membranes, or within a protein binding site). This is crucial because a ligand's biological activity is often dependent on its ability to adopt specific conformations that fit its target.

Ligand Flexibility: The N-(3-Iodopropen-1-yl) side chain and the tropane (B1204802) ring system of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane possess inherent flexibility. MD simulations can quantify the degree of movement and rotation around bonds, providing insights into how the molecule adapts to its surroundings and interacts with the dopamine (B1211576) transporter. This dynamic perspective is vital for a comprehensive understanding of its binding mechanisms.

Molecular Docking and Interaction Site Prediction Methodologies

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand, such as N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane, when bound to a protein target, like the dopamine transporter (DAT), and to estimate its binding affinity.

Binding Mode Prediction: Docking algorithms search for optimal poses of the ligand within the DAT binding pocket, considering factors like shape complementarity and intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions). This helps visualize how the iodine, chlorine, and carbomethoxy groups of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane contribute to its specific binding to DAT.

Interaction Site Prediction: By analyzing the docked poses, specific amino acid residues within the DAT that form key interactions with the ligand can be identified. This information is invaluable for understanding the molecular basis of its high affinity and selectivity for DAT . Molecular docking studies have been applied to tropane derivatives to understand their interactions with biological targets. The differential binding of various tropane-based ligands to the dopamine transporter has been investigated, revealing distinct binding sites for different classes of tropane compounds.

Cheminformatics and Database Mining for Related Chemical Space Exploration

Cheminformatics involves the application of computational and informational techniques to chemical data, while database mining focuses on extracting meaningful patterns from large chemical datasets. For N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane, these methodologies are used to:

Structure-Activity Relationship (SAR) Analysis: By comparing the structure of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane with other known DAT ligands (e.g., cocaine analogs, other tropane derivatives like PE2I or RTI-31) in chemical databases, cheminformatics can identify structural motifs that correlate with high affinity and selectivity for the dopamine transporter. This helps in understanding why specific modifications enhance or diminish its binding properties.

Chemical Space Exploration: Databases like PubChem and ChEMBL can be mined to discover novel compounds with structural similarities to N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane that might possess desirable pharmacological profiles. This guides the rational design of new imaging agents or therapeutic compounds.

Property Prediction: Machine learning models trained on large datasets can predict various physicochemical and biological properties of new analogs without the need for experimental synthesis, accelerating the drug discovery process.

Development of Computational Models for Chemical System Behavior and Predictions

Computational models are developed to simulate and predict the complex behavior of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane within biological systems, moving beyond static molecular properties to dynamic in vivo processes.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: These models predict how the compound is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its biological target to produce an effect (PD). For [123I]IPT, computational models have been developed to characterize its in vivo binding potential and kinetic rate constants in the brain wikipedia.org.

Kinetic Modeling of Dopamine Transporter Binding: Specifically, for radioligands like [123I]IPT, computational kinetic models are employed to analyze dynamic SPECT imaging data. These models help estimate crucial parameters such as the binding potential (BP), which reflects the density of available dopamine transporters, and kinetic rate constants (k3/k4 ratios) that describe the rates of association and dissociation of the ligand with the DAT wikipedia.org.

Detailed Research Findings for [123I]IPT Kinetic Modeling: Studies have shown that [123I]IPT selectively binds to the presynaptic dopamine transporter ams-lb.comwikipedia.org. Research on healthy human volunteers using dynamic SPECT imaging with [123I]IPT demonstrated a significant decrease in striatal uptake with age wikipedia.org. The specific uptake of IPT was consistently higher in the caudate nucleus than in the putamen for each subject wikipedia.org.

Table 1: Specific Uptake of [123I]IPT in Rat Striatal Tissue

LigandPotency Order (relative to [125I]-12 or [125I]-13)
E-13> Z-12 > GBR 12909 >> Mazindol >>> (-)-Cocaine
Z-12< E-13

Table 2: [123I]IPT Striatal Uptake and Striatal to Cerebellum Ratios in Rats

Time Point (min)Striatal Uptake (% dose/g)Striatal to Cerebellum Ratio
601.23 15.9:1
1200.61 16.5:1

These experimental findings serve as critical validation data for computational models, allowing researchers to refine and improve their predictive capabilities for the behavior of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane in biological systems.

Model Generation Based on Experimental Data

The development and characterization of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane (IPT) as a radioligand are fundamentally rooted in experimental data. Methods have been established for the preparation of its radioiodinated forms, specifically the N-(3(Z)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (Z-isomer, designated as 12) and N-(3(E)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (E-isomer, designated as 13) nih.gov. These syntheses involve the introduction of radioiodine, typically through iododemetalation of corresponding 3-(tri-n-butylstannyl) derivatives nih.gov.

Experimental studies provide critical insights into the compound's pharmacological properties, which are then used to generate models of its interaction with biological targets. For instance, competition binding assays with rat striatal tissue preparations have been instrumental in determining the affinity and selectivity of these radiolabeled isomers for the dopamine transporter. These experiments have shown a distinct order of potency among various dopamine reuptake ligands when competing for binding sites with [125I]-12 or [125I]-13: E-13 > Z-12 > GBR 12909 >> mazindol >>> (-)-cocaine nih.gov.

Table 1: Relative Potency of Dopamine Reuptake Ligands in Competition Binding Assays with [125I]-IPT Isomers

LigandRelative Potency (vs. (-)-Cocaine)Source of Data
E-13Highest nih.gov
Z-12High nih.gov
GBR 12909Moderate nih.gov
MazindolLow nih.gov
(-)-CocaineLowest nih.gov

Furthermore, tissue distribution studies in rats have demonstrated that the E-13 isomer exhibits superior characteristics, including high striatal uptake and favorable striatal to cerebellum ratios nih.gov. For example, E-13 showed striatal uptake of 1.23% dose/g at 60 minutes and 0.61% dose/g at 120 minutes, with striatal to cerebellum ratios of 15.9:1 at 60 minutes and 16.5:1 at 120 minutes nih.gov. These quantitative experimental findings are foundational for building predictive models of the compound's behavior in vivo.

Table 2: Tissue Distribution of E-13 in Rat Brain

Time Point (min)Striatal Uptake (% dose/g)Striatal to Cerebellum RatioSource of Data
601.2315.9:1 nih.gov
1200.6116.5:1 nih.gov

The experimental data on binding affinity and tissue distribution are crucial for generating molecular models that describe the interaction of IPT with the dopamine transporter, guiding the design of improved radioligands.

In Silico Experimentation and Simulation Protocols

In silico experimentation and simulation protocols play a vital role in understanding the complex behavior of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane (IPT) in biological systems, particularly as a neuroimaging agent. While specific molecular dynamics simulations or quantum mechanical calculations directly on IPT are not extensively detailed in the provided search results, the application of IPT in SPECT imaging inherently involves computational processing and modeling of tracer kinetics.

Radiolabeled forms of IPT, such as [123I]IPT, are utilized in neuroimaging techniques to study the dopaminergic system in both nonhuman primates and humans nih.govlibretexts.org. These studies involve sophisticated in silico protocols for data acquisition, image reconstruction, and quantitative analysis. For instance, SPECT studies in nonhuman primates using [123I]IPT involve acquiring serial images and reconstructing them as transaxial slices using restorative techniques nih.gov. The analysis of these images allows for the quantification of radioactivity concentration in specific brain regions, such as the striatum and cerebellum, over time nih.gov.

The kinetics of radiotracer distribution, including uptake and clearance rates, are critical parameters derived from these in silico experiments. For [123I]IPT, radioactivity concentrates quickly in striatal regions, reaching a peak around 25 ± 13 minutes, and then clears gradually nih.gov. Striatal-to-cerebellar ratios observed in nonhuman primates ranged from 2.6 ± 1.5 early on to 22.8 ± 11.0 at later time points, demonstrating selective binding nih.gov. These kinetic profiles are often modeled computationally to understand the dynamic interaction of the radioligand with its target.

Dosimetry studies, which assess the radiation dose delivered to various organs, also rely on extensive in silico modeling. For [123I]IPT, dynamic renal scans and whole-body scans are acquired over extended periods, and the fraction of the administered dose in various organs and urine specimens is quantified using attenuation-corrected geometric mean counts libretexts.org. Subject-specific residence times are calculated by fitting time-activity curves to multicompartmental models, and radiation doses are then estimated using techniques like the MIRD (Medical Internal Radiation Dose) method libretexts.org. This entire process is a form of in silico experimentation, where experimental data feeds into computational models to predict and understand biological outcomes.

Parameter Estimation and Sensitivity Analysis in Biochemical Network Models

The characterization of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane (IPT) within the context of its biological activity necessitates robust parameter estimation and, where applicable, sensitivity analysis, particularly in the framework of biochemical network models or compartmental models of pharmacokinetics. While the term "biochemical network models" typically refers to complex systems of interacting molecules, the principles of parameter estimation and sensitivity analysis are directly applied to the kinetic models used to describe IPT's distribution and interaction with the dopamine transporter.

In dosimetry and pharmacokinetic studies of IPT, experimental time-activity curves from various organs are fitted to multicompartmental models to estimate key parameters such as uptake rates, clearance rates, and residence times libretexts.org. For instance, in human dosimetry studies of [123I]IPT, residence times for different organs are calculated from these fitted curves libretexts.org. The rapid renal excretion of IPT is a key parameter, with no significant retention outside the basal ganglia libretexts.org. The basal ganglia received a radiation dose of 0.028 mGy/MBq, while the dose-limiting organs were identified as the stomach in men (0.11 mGy/MBq) and the urinary bladder in women (0.14 mGy/MBq) libretexts.org.

Table 3: Estimated Radiation Doses for [123I]IPT in Humans

OrganEstimated Radiation Dose (mGy/MBq)Source of Data
Basal Ganglia0.028 libretexts.org
Stomach (men)0.11 (dose-limiting) libretexts.org
Urinary Bladder (women)0.14 (dose-limiting) libretexts.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 3 Iodopropen 1 Yl 2 Carbomethoxy 3 4 Chlorophenyl Tropane Analogues

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a qualitative approach that links the structural features of a molecule to its biological effect. By systematically modifying parts of a lead compound, such as Nipcomoct, and observing the resulting changes in potency or selectivity, researchers can deduce which chemical groups are essential for activity. This process helps in building a conceptual model of the pharmacophore—the key three-dimensional arrangement of features necessary for biological recognition.

For tropane-based DAT inhibitors, SAR studies have been instrumental in identifying the structural requirements for potent and selective binding. These studies have revealed that modifications to the N-substituent, the 2β-carbomethoxy group, and the 3β-aryl group can significantly influence a compound's affinity and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine transporters.

Derivation and Selection of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling moves beyond the qualitative nature of SAR by establishing a mathematical correlation between a compound's chemical structure and its biological activity. nih.gov This is achieved by representing the chemical structure numerically using "molecular descriptors."

Molecular descriptors are calculated values that encode different aspects of a molecule's physicochemical properties. They can be broadly categorized:

Constitutional (1D): Simple counts of atoms, bonds, molecular weight, etc.

Topological (2D): Describe atomic connectivity, such as branching indices and molecular shape indices. nih.gov

Geometrical (3D): Based on the 3D coordinates of the atoms, including molecular surface area and volume.

Physicochemical: Properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., partial charges).

The selection of relevant descriptors is a critical step in building a robust QSAR model. A vast number of descriptors can be calculated for any given molecule, but only a subset will be relevant to the biological activity . nih.gov Techniques such as genetic algorithms are often employed to select the most predictive subset of descriptors from a large pool, preventing the model from being overly complex and improving its predictive accuracy. nih.govacs.org

Interactive Table: Examples of Molecular Descriptors in QSAR Studies
Descriptor ClassExample DescriptorInformation Encoded
Constitutional Molecular Weight (MW)Size of the molecule
Topological Kappa Shape Indices (κ)Molecular shape based on connectivity
Geometrical Solvent Accessible Surface Area (SASA)Area of the molecule exposed to solvent
Physicochemical LogPLipophilicity / Hydrophobicity
Electronic Dipole MomentPolarity and charge distribution

Statistical and Machine Learning Approaches in QSAR Modeling

Once descriptors are selected, statistical methods are used to build the QSAR equation. This model can then be used to predict the activity of new, unsynthesized compounds. The increasing complexity of biological data and the large number of available descriptors have led to the widespread adoption of machine learning techniques in QSAR modeling. nih.gov

Artificial Neural Networks are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity. ANNs consist of interconnected "neurons" organized in layers, and they "learn" from the data by adjusting the connection strengths during a training process. Their ability to capture intricate patterns makes them a powerful tool for developing predictive QSAR models, especially when dealing with large and diverse datasets of compounds.

Support Vector Machines are a set of supervised learning methods used for both classification (predicting whether a compound is active or inactive) and regression (predicting a specific potency value). SVMs work by finding the optimal hyperplane that best separates data points into different classes or best fits the data for regression. For QSAR studies of transporter inhibitors, SVMs have proven effective in predicting the biological activities of compounds, demonstrating robust internal and external predictive ability. tandfonline.com

Genetic programming, often used in conjunction with methods like Partial Least Squares (GA-PLS), is an evolutionary algorithm-based methodology. acs.org It is particularly useful for variable selection—choosing the most relevant molecular descriptors from a large pool to include in the QSAR model. nih.gov By mimicking the process of natural selection, genetic algorithms can efficiently search through vast combinations of descriptors to find a subset that produces a highly predictive and robust model, as demonstrated in the development of QSAR models for diverse sets of DAT ligands. nih.govacs.org

Design and Targeted Synthesis of this compound Analogues for SAR Probing

The design and synthesis of new analogues are at the heart of SAR exploration. For this compound, this involves creating a series of related compounds where specific parts of the molecule are systematically altered. The synthesis of the parent compound, N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane, provides a template for these modifications.

The synthesis typically starts from a nortropane precursor, which lacks the N-substituent. The key steps involve introducing the 2β-carbomethoxy and 3β-(4-chlorophenyl) groups, followed by N-alkylation to add the desired side chain. For this compound itself, radioiodine can be introduced into the N-(3-iodopropen-1-yl) side chain via an iododemetalation reaction of a corresponding tri-n-butylstannyl derivative. nih.gov This process allows for the creation of both the (Z) and (E) isomers of the iodopropenyl group. nih.govebi.ac.uk

SAR studies on related tropane (B1204802) analogues provide a rational basis for designing new this compound derivatives. For instance, research has shown that:

The N-substituent is critical: Replacing the N-methyl group of cocaine analogues with larger substituents like N-fluoropropyl or N-iodopropyl can dramatically alter affinity and selectivity between the dopamine and serotonin transporters. nih.gov N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues with N-butyl, allyl, or benzyl groups have been shown to be potent and selective DAT inhibitors. nih.gov

The 3β-Aryl Group influences potency: The nature and position of substituents on the 3β-phenyl ring are crucial. For example, moving the iodo-substituent from the 4'-position to the 3'-position in beta-CIT analogues creates compounds with higher selectivity for the serotonin transporter over the dopamine transporter. nih.gov

Stereochemistry Matters: The geometry of the N-substituent can be significant. Competition binding studies revealed that the E-isomer of this compound has a higher potency for the dopamine transporter than the Z-isomer. nih.gov

The findings from these synthetic and pharmacological evaluations are then fed back into the QSAR modeling process, creating a synergistic cycle of design, synthesis, testing, and modeling that progressively refines our understanding of how these molecules function.

Interactive Table: Binding Affinity of this compound Isomers and Related Compounds at the Dopamine Transporter
CompoundStructureDopamine Transporter Affinity (IC50 or Ki, nM)
(-)-Cocaine Tropane with N-methyl, 2β-carbomethoxy, 3β-benzoyloxyHigh (benchmark)
This compound (E-isomer) N-(3(E)-Iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropaneVery High (Potent)
This compound (Z-isomer) N-(3(Z)-Iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropaneHigh (Less potent than E-isomer)
GBR 12909 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazineVery High (Reference DAT inhibitor)
Mazindol 5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-olHigh

Note: This table illustrates the relative potencies as described in the literature. nih.gov Exact values can vary based on assay conditions.

In Silico Approaches to Predict Chemical Interactions and Functional Group Effects

In the absence of direct experimental data for every conceivable analogue, computational, or in silico, methods provide a powerful tool for predicting the chemical interactions and the effects of specific functional groups on the binding affinity of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane analogues for the dopamine transporter. These approaches are crucial in modern drug discovery for prioritizing the synthesis of new compounds and for gaining a deeper understanding of their mechanism of action.

One of the primary in silico techniques is molecular docking . This method predicts the preferred orientation of a ligand (the tropane analogue) when bound to a receptor (the DAT) to form a stable complex. By simulating the binding process, researchers can estimate the binding affinity and analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For tropane analogues, docking studies can reveal how the N-substituent, the 2-carbomethoxy group, and the 3-(4-chlorophenyl) group orient themselves within the DAT binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of in silico drug design. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. For the N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane series, a QSAR study would involve:

Data Set Selection : A series of analogues with known binding affinities for the DAT would be compiled.

Descriptor Calculation : For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic properties, as well as 3D descriptors that describe the shape and electrostatic potential of the molecule.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the binding affinities.

Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

A particularly powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) . CoMFA generates 3D contour maps that visualize the regions around a molecule where changes in steric (shape and size) and electrostatic (charge distribution) fields will either increase or decrease the biological activity. For the tropane analogues , a CoMFA study could highlight areas where bulky substituents are favored or disfavored and where positive or negative electrostatic potentials are beneficial for binding to the DAT. Such studies on related 3β-phenyltropane analogues have demonstrated the importance of the steric and electrostatic fields in determining binding affinity. These analyses often reveal that the distribution property (π) of the compounds is a significant factor in their interaction with the dopamine transporter.

Mechanistic Insights from SAR Studies on Molecular Interactions and Binding Affinities

SAR studies on N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane analogues have provided critical insights into the molecular features that govern their binding affinity and selectivity for the dopamine transporter. A key aspect of these molecules is the stereochemistry of the iodopropenyl group attached to the nitrogen of the tropane ring. This substituent can exist as either the (E) or (Z) isomer, and this geometric difference has a profound impact on binding potency.

Research has shown that the (E)-isomer of N-(3-iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane is a more potent ligand for the dopamine transporter than the corresponding (Z)-isomer. nih.gov This suggests that the spatial orientation of the iodoalkenyl chain is crucial for optimal interaction with the binding site on the DAT. The greater potency of the (E)-isomer indicates that its conformation allows for a more favorable fit within the receptor pocket.

Competition binding studies are instrumental in elucidating the SAR of these compounds. In these assays, the ability of a test compound to displace a known radiolabeled ligand from the DAT is measured. The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

The following interactive table presents competition binding data for the (E) and (Z) isomers of N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane and other dopamine reuptake inhibitors against [¹²⁵I]-(E)-N-(3-iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane binding in rat striatal tissue.

CompoundKi (nM)
(E)-N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane 0.8
(Z)-N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane 2.5
GBR 129094.0
Mazindol20.0
(-)-Cocaine150.0

Data sourced from studies on rat striatal tissue preparations. nih.gov

The data clearly demonstrates the superior binding affinity of the (E)-isomer compared to the (Z)-isomer. nih.gov Furthermore, both isomers are significantly more potent than cocaine, a well-known dopamine reuptake inhibitor. nih.gov The high affinity of these compounds underscores the importance of the N-substituent in modulating the interaction with the DAT. The presence of the iodopropenyl group on the nitrogen of the tropane structure is a common feature in several high-affinity DAT ligands. nih.gov

The 3β-(4-chlorophenyl) group is another critical determinant of binding affinity. The chlorine atom at the para position of the phenyl ring is known to enhance potency in this class of compounds. This is likely due to favorable hydrophobic and/or electronic interactions within a specific sub-pocket of the DAT binding site.

The stereochemistry of the N-iodopropenyl substituent is a major determinant of binding affinity, with the (E)-isomer being more potent than the (Z)-isomer.

The presence of the N-iodopropenyl group, in general, confers high affinity for the dopamine transporter.

The 4-chlorophenyl substituent at the 3β position of the tropane ring is crucial for high-potency binding.

These mechanistic insights, derived from SAR studies, are invaluable for the rational design of novel and more effective dopamine transporter ligands.

Derivatization Strategies and Synthetic Modifications of N 3 Iodopropen 1 Yl 2 Carbomethoxy 3 4 Chlorophenyl Tropane

Introduction of Novel Substituents on the Tropane (B1204802) Core

The tropane core, an 8-azabicyclo[3.2.1]octane scaffold, is a fundamental structural motif in many biologically active compounds, including Nipcomoct. Modifications to this core structure, particularly at the nitrogen atom and the phenyl ring attached at the 3-position, significantly influence the compound's affinity and selectivity for neurotransmitter transporters.

Research has explored structural modifications of 2β-carbomethoxy-3β-phenyl tropane analogues to evaluate their in vitro affinity for dopamine (B1211576) (DAT) and serotonin (B10506) (5-HTT) transporters in rat brain tissue. The introduction of large alkyl groups at the 4′-position of the phenyl ring, forming 2β-carbomethoxy-3β-(4′-alkylphenyl)tropane derivatives, generally led to a decrease in DAT affinity while yielding moderate 5-HTT affinity. Further structural alterations, such as the introduction of an iodine atom at the 3′-position of the 4′-alkylphenyl moiety and N-demethylation, resulted in improved affinity and specificity for the 5-HTT. These findings suggest that precise substitutions on the phenyl group can steer the compound's selectivity towards different transporters. Furthermore, studies on 2-carbomethoxybenztropine analogs, which share structural similarities with this compound, indicate that the nitrogen atom of the tropane core can tolerate considerable steric bulk without significantly compromising binding affinity.

Modification of the Iodopropenyl Moiety and its Chemical Impact

The N-(3-iodopropen-1-yl) moiety is a critical component of this compound, particularly for its application as a radioligand. The presence of a double bond in this propenyl chain introduces the possibility of geometric isomerism (Z and E isomers), which profoundly impacts the compound's pharmacological properties.

Methods have been developed for the preparation of radioiodinated N-(3-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropanes, specifically the Z and E isomers nih.gov. Radioiodine can be introduced into the 3Z and 3E-positions by iododemetalation of the corresponding 3-(tri-n-butylstannyl) derivatives nih.gov. Comparative studies of these isomers, N-(3(Z)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane and N-(3(E)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane, have revealed distinct differences in their pharmacological profiles. For instance, the E-isomer ([125I]-13) demonstrated superior striatal uptake and higher striatal to cerebellum ratios in rat tissue distribution studies compared to the Z-isomer ([125I]-12) nih.gov. This highlights the critical chemical impact of stereoisomerism within the iodopropenyl moiety on the compound's in vivo behavior and its utility as an imaging agent. The compound is also sometimes referred to as N-(3-Iodopropen-2-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (IPT), and its Iodine-123-labeled form ([123I]IPT) is utilized for imaging dopamine transporters.

Derivatization of the Carbomethoxy Group for Chemical Property Modulation

The 2β-carbomethoxy group is a conserved feature in many tropane derivatives that exhibit potent ligand activity at the dopamine transporter nih.gov. This ester functionality plays a crucial role in the binding interactions of these compounds.

While specific detailed derivatization strategies for the carbomethoxy group of this compound are not broadly documented in the provided search results, general principles of ester chemistry apply. The carbomethoxy group, being an ester, can be subjected to various chemical transformations to modulate the compound's chemical properties, such as polarity, metabolic stability, and binding affinity. For instance, hydrolysis of the ester group would yield a carboxylic acid, potentially altering its pharmacokinetic profile and interaction with biological targets. Conversely, reduction of the ester could lead to an alcohol, introducing a new site for further derivatization or affecting its lipophilicity. In the context of related tropane chemistry, 2-carbomethoxy tropinone (B130398) has been shown to exist in equilibrium with its enol form, and reduction of this intermediate can lead to the desired diastereomer with the carbomethoxy group in an axial position, as seen in the synthesis of ecgonine (B8798807) methyl ester. This demonstrates the synthetic versatility associated with this functional group within the tropane scaffold. The retention of the carboxyl group as a 2-carboxymethyl ester, as seen in Erythroxylaceae tropane alkaloids like cocaine, underscores the importance of this moiety in their distinct biochemical pathways and pharmacological profiles.

Stereochemical Manipulations and Enantioselective Syntheses of this compound Derivatives

Stereochemistry is a paramount consideration in the synthesis and biological activity of this compound and its derivatives. The compound possesses multiple stereocenters and a double bond that can exist in different geometric configurations.

As discussed in Section 6.2, the N-(3-iodopropen-1-yl) moiety can exist as Z and E isomers, with the E-isomer of radioiodinated this compound demonstrating superior striatal uptake in rats nih.gov. This highlights the critical role of geometric isomerism in the compound's pharmacological profile. Beyond the propenyl moiety, the tropane core itself exhibits defined stereochemistry, typically denoted by β-configurations for the 2-carbomethoxy and 3-(4-chlorophenyl) substituents nih.gov.

The synthesis of tropane derivatives often involves stereoselective approaches to control the absolute and relative configurations of the chiral centers. General strategies in organic synthesis, such as asymmetric synthesis of pyrrolidine (B122466) (a component of the tropane ring) derivatives from enantiopure sulfinimines, can be adapted for the construction of chiral tropane scaffolds. Furthermore, the separation of enantiomers for tropane analogs can be achieved through classical resolution techniques, such as fractional crystallization of chiral esters (e.g., tartrate esters). These methods are essential for obtaining pure stereoisomers, which is critical given the often-drastic differences in biological activity between enantiomers.

Chemical Linker Design for Conjugation and Probe Development

This compound's utility as a potential imaging agent necessitates the development of sophisticated chemical linker designs for its conjugation and subsequent probe development. Linker technology is fundamental in creating complex biomolecules, diagnostic probes, and drug-delivery systems.

The design of chemical linkers for this compound derivatives focuses on achieving stable conjugation while enabling specific release or interaction at the target site. Linkers can be broadly categorized as cleavable or non-cleavable, with their physicochemical properties being meticulously chosen to ensure the optimal function of the conjugated molecule. Conjugation chemistries typically involve the presence of reactive handles on the molecule, such as amines, sulfhydryls, or azides, which can react under compatible conditions.

Various types of linkers are employed, each with distinct release mechanisms:

Thioether, Peptide, Disulfide, and Hydrazine Linkers : These are common types used in bioconjugation.

pH-sensitive linkers : These provide a reliable chemical linkage that is readily hydrolyzable under weakly acidic conditions, often encountered in biological environments.

Disulfide linkers : Mimicking natural cysteine bridges, these are prone to cleavage in the presence of intracellular thiol nucleophiles like glutathione (B108866) (GSH).

Peptide linkers : These offer excellent release specificity, undergoing enzymatic cleavage, typically within lysosomes.

β-glucuronide linkers : This family of enzymatically cleavable linkers mediates payload release via hydrolysis by the lysosomal enzyme β-glucuronidase (GUSB).

Photoremovable linkers : A more recent development, these allow for controlled release of the active substance with high spatiotemporal precision upon irradiation, offering advantages in minimizing off-target toxicity and improving pharmacokinetics.

The strategic selection and design of these linkers are paramount for developing this compound-based probes with optimized stability, target selectivity, and release kinetics for applications such as imaging dopamine transporters.

Data Tables

Table 1: Key Pharmacological Properties of this compound Isomers

Compound IsomerStriatal Uptake (60 min, % dose/g) nih.govStriatal to Cerebellum Ratio (60 min) nih.govPotency Order (vs. [125I]-12 or [125I]-13) nih.gov
N-(3(E)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (E-13)1.2315.9:1E-13 > Z-12 > GBR 12909 >> mazindol >>> (-)-cocaine
N-(3(Z)-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (Z-12)Not explicitly detailed but lowerNot explicitly detailed but lowerZ-12

Table 2: Impact of Tropane Core Substitutions on Transporter Affinity

Structural ModificationImpact on DAT AffinityImpact on 5-HTT Affinity
Large alkyl group at 4′-position of phenyl ringDiminishedModerate
Iodine at 3′-position of 4′-alkylphenyl + N-demethylationImproved (specificity)Improved (affinity & specificity)

Emerging Research Directions and Future Perspectives in Nipcomoct Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is transforming the landscape of compound design and optimization, offering unprecedented capabilities for accelerating the discovery and development of compounds like Nipcomoct. AI and ML algorithms can perform virtual screening of vast chemical spaces, identifying potential candidates with desired properties more efficiently than traditional methods. scielo.brmdpi.com

Advanced Automation in this compound Synthesis and High-Throughput Screening

Advanced automation and High-Throughput Screening (HTS) are pivotal in enhancing the efficiency, precision, and reproducibility of this compound synthesis and characterization. Automation streamlines the production of chemical compounds, enabling faster and more efficient creation, especially for complex or lengthy reactions. oxfordglobal.com Automated systems ensure consistent results, which is crucial for maintaining the quality and reliability of this compound. oxfordglobal.com

HTS technologies allow for the rapid screening of a vast number of chemical reactions and compounds, accelerating the discovery phase and optimizing reaction conditions. oxfordglobal.comhelgroup.comrsc.orgsolubilityofthings.com Automated reactors, equipped with real-time monitoring and control capabilities, enable precise adjustments to optimize this compound synthesis. helgroup.com Advanced software solutions facilitate live measurements, data collection, and analysis, further enhancing efficiency. helgroup.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are often automated for high-throughput analysis of synthesized this compound, ensuring quick and accurate assessment of reaction success. oxfordglobal.com The integration of automation and HTS significantly reduces manual intervention, leading to fewer errors and increased throughput in this compound research and development. oxfordglobal.comhelgroup.com

Green Chemistry Principles in the Production and Derivatization of this compound

The application of Green Chemistry principles is crucial for developing sustainable and environmentally benign processes for the production and derivatization of this compound. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of chemical products and processes. yale.edustudypulse.auecoonline.com

Key principles applicable to this compound include:

Waste Prevention: Designing synthetic routes for this compound that prevent waste generation rather than treating or cleaning it up afterwards. yale.edunih.gov

Atom Economy: Maximizing the incorporation of all starting materials into the final this compound product, thereby minimizing waste. yale.edustudypulse.aunih.gov

Less Hazardous Chemical Syntheses: Developing methods for this compound synthesis that use and generate substances with little or no toxicity to human health and the environment. yale.edustudypulse.aunih.gov

Safer Solvents and Auxiliaries: Prioritizing the use of innocuous solvents (e.g., water or ethanol) and minimizing the use of auxiliary substances in this compound reactions. yale.eduecoonline.com

Design for Energy Efficiency: Conducting this compound synthesis at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edustudypulse.auecoonline.com

Use of Renewable Feedstocks: Utilizing renewable raw materials for this compound production instead of depleting resources. yale.edustudypulse.auecoonline.com

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection) in this compound synthesis to reduce reagent use and waste. yale.edunih.govopcw.org

Catalysis: Employing highly selective catalytic reagents over stoichiometric ones to improve efficiency and reduce waste in this compound transformations. yale.edustudypulse.auecoonline.com

Design for Degradation: Ensuring that this compound and its derivatives are designed to break down into innocuous degradation products at the end of their function, preventing environmental persistence. yale.eduecoonline.comopcw.org

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time, in-process monitoring during this compound production to prevent the formation of hazardous substances. yale.edunih.govopcw.org

By adhering to these principles, the production and derivatization of this compound can be made more environmentally friendly, economically viable, and intrinsically safer.

Novel Applications of Analytical and Computational Tools for Complex Chemical Systems Research

Novel applications of analytical and computational tools are indispensable for unraveling the complexities of this compound and its interactions within intricate chemical systems. Computational chemistry, in particular, acts as a virtual laboratory, allowing researchers to simulate chemical reactions and processes, predict molecular properties, and study complex systems that are challenging to analyze experimentally. solubilityofthings.comscientificpakistan.com

These tools enable detailed insights into the electronic structures of this compound and how these structures respond to various stimuli, influencing macroscopic properties. mdpi.com Key applications include:

Molecular Modeling and Simulations: Simulating the behavior of this compound at the atomic and molecular level to understand its structure, dynamics, and interactions. solubilityofthings.commdpi.com

Quantum Chemistry Approaches: Elucidating the molecular behavior and reactivity of this compound by calculating its electronic structure. mdpi.comnih.gov

Big Data Analytics: Processing and interpreting large datasets generated from high-throughput chemical analysis of this compound, identifying hidden patterns and structure-property relationships. sjp.ac.lkmdpi.com

Chemoinformatics: Analyzing vast amounts of chemical data related to this compound to identify patterns, predict properties, and design new derivatives with specific functionalities. scientificpakistan.com

Computational Spectroscopy: Utilizing computational methods to predict and interpret spectroscopic data for this compound, aiding in its characterization and structural elucidation. elte.hu

The synergistic application of these advanced analytical and computational tools provides a deeper understanding of this compound's fundamental properties and its potential in various complex chemical systems, driving innovation and discovery.

Q & A

Basic Research Questions

Q. How to formulate a structured research question for studying Nipcomoct’s biochemical effects?

  • Methodological Framework : Use the PICOT framework to define:

  • Population : Target organism, cell line, or biological system (e.g., "human hepatocytes" or "murine models with metabolic dysfunction").
  • Intervention : this compound dosage, administration route, or exposure protocol.
  • Comparison : Control groups (e.g., placebo, baseline conditions, or alternative compounds).
  • Outcome : Measurable endpoints (e.g., gene expression changes, cytotoxicity, or metabolic flux).
  • Time : Duration of exposure or observation (e.g., "48-hour incubation" or "6-week trial").
    • Example: "In [murine models with metabolic dysfunction], does [oral administration of this compound at 50 mg/kg] compared to [placebo] reduce [hepatic lipid accumulation] over [8 weeks]?" .

Q. What statistical methods are appropriate for preliminary data analysis in this compound experiments?

  • Stepwise Approach :

Descriptive Statistics : Summarize central tendencies (mean, median) and variability (standard deviation) for baseline data.

Inferential Tests : Use ANOVA for multi-group comparisons or t-tests for pairwise analysis (e.g., this compound vs. control).

Regression Models : Assess dose-response relationships or confounding variables (e.g., linear/logistic regression).

Software Tools : Leverage R, Python (SciPy), or GraphPad Prism for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound study outcomes across experimental models?

  • Methodology :

  • Systematic Review : Aggregate findings from peer-reviewed studies to identify patterns (e.g., species-specific responses or dosage discrepancies).
  • Meta-Analysis : Pool data using fixed/random-effects models to quantify overall effect sizes and heterogeneity.
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality studies.
    • Example: "Contradictory results in this compound’s neuroprotective effects may stem from variations in blood-brain barrier permeability across rodent strains" .

Q. How to optimize experimental design for this compound’s pharmacokinetic studies?

  • Strategies :

  • Randomized Controlled Trials (RCTs) : Minimize bias via blinding and randomization.
  • Crossover Designs : Compare intra-subject responses to this compound and controls.
  • Power Analysis : Calculate sample size to ensure statistical significance (α=0.05, β=0.20).
  • Pharmacokinetic Parameters : Measure AUC (area under the curve), Cmax, and half-life using LC-MS/MS .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Workflow :

Transcriptomics : Identify differentially expressed genes via RNA-seq (e.g., pathway enrichment using DAVID or KEGG).

Proteomics : Validate protein-level changes with mass spectrometry.

Metabolomics : Correlate metabolite shifts (e.g., via NMR or GC-MS) with phenotypic outcomes.

Network Analysis : Build interaction networks (e.g., STRING, Cytoscape) to pinpoint key regulatory nodes .

Data Management & Ethical Considerations

Q. How to ensure reproducibility in this compound experiments with high variability?

  • Best Practices :

  • Standardized Protocols : Document SOPs for compound preparation, storage, and handling.
  • Replication : Conduct technical and biological triplicates.
  • Data Sharing : Upload raw datasets to repositories like Figshare or Zenodo.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies or IRB approvals for clinical trials .

Q. How to address publication bias in this compound research?

  • Mitigation Strategies :

  • Preregistration : Submit study protocols to platforms like ClinicalTrials.gov or Open Science Framework.
  • Negative Results Reporting : Publish null findings in journals specializing in replication studies.
  • Funnel Plots : Detect asymmetry in meta-analyses to assess bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.